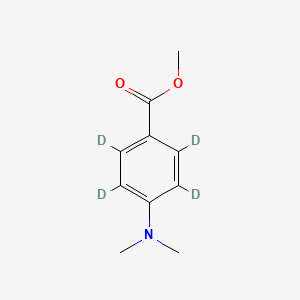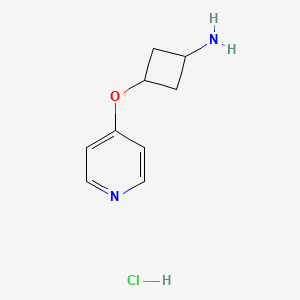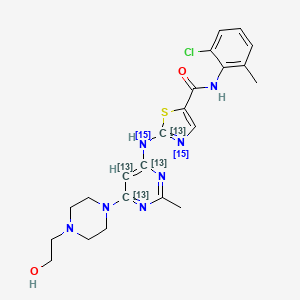
Chlorocarbonyl ferrocene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorocarbonyl ferrocene is an organometallic compound that features a ferrocene moiety bonded to a chlorocarbonyl group Ferrocene itself is a well-known metallocene with a sandwich structure, where an iron atom is sandwiched between two cyclopentadienyl rings
準備方法
Synthetic Routes and Reaction Conditions
Chlorocarbonyl ferrocene can be synthesized through various methods. One common approach involves the reaction of ferrocene with phosgene (carbonyl chloride) in the presence of a Lewis acid catalyst. The reaction typically proceeds as follows: [ \text{Fe(C}_5\text{H}_5\text{)}_2 + \text{COCl}_2 \rightarrow \text{Fe(C}_5\text{H}_5\text{)(COCl)} + \text{HCl} ]
The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product, this compound, can be purified by recrystallization or column chromatography.
Industrial Production Methods
While the industrial production of this compound is not as widespread as other ferrocene derivatives, the synthesis methods used in research laboratories can be scaled up for industrial purposes. The key considerations for industrial production include the availability of starting materials, reaction scalability, and purification efficiency.
化学反応の分析
Types of Reactions
Chlorocarbonyl ferrocene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation and Reduction: The ferrocene moiety can undergo oxidation to form ferricenium ions, while the chlorocarbonyl group can be reduced to form different functional groups.
Coordination Reactions: this compound can coordinate with metal ions to form metal complexes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.
Oxidation and Reduction: Oxidizing agents like ferric chloride or reducing agents like sodium borohydride can be used.
Coordination Reactions: Metal salts such as palladium chloride or platinum chloride are used to form metal complexes.
Major Products Formed
Substitution Reactions: Products include ferrocene derivatives with various functional groups replacing the chlorocarbonyl group.
Oxidation and Reduction: Products include ferricenium ions or reduced ferrocene derivatives.
Coordination Reactions: Products include metal complexes with ferrocene ligands.
科学的研究の応用
Chlorocarbonyl ferrocene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing various ferrocene derivatives and metal complexes.
作用機序
The mechanism of action of chlorocarbonyl ferrocene involves its ability to undergo redox reactions and form coordination complexes. The ferrocene moiety can donate or accept electrons, making it a versatile redox-active compound. The chlorocarbonyl group can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives. These properties enable this compound to interact with biological molecules and metal ions, leading to its diverse applications in research and industry .
類似化合物との比較
Chlorocarbonyl ferrocene can be compared with other ferrocene derivatives, such as acetylferrocene and ferrocenyl thiazoles:
Acetylferrocene: Similar to this compound, acetylferrocene features a functional group attached to the ferrocene moiety.
Ferrocenyl Thiazoles: These compounds combine the ferrocene moiety with a thiazole ring, offering unique biological activities.
List of Similar Compounds
- Acetylferrocene
- Ferrocenyl thiazoles
- Ferrocenyl chalcones
- Ferrocenyl Schiff bases
This compound stands out due to its unique combination of redox activity and reactivity towards nucleophiles, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C12H8Cl2FeO2 |
|---|---|
分子量 |
310.94 g/mol |
InChI |
InChI=1S/2C6H4ClO.Fe/c2*7-6(8)5-3-1-2-4-5;/h2*1-4H; |
InChIキー |
DPPPVFXCFVGRTG-UHFFFAOYSA-N |
正規SMILES |
[CH]1[CH][CH][C]([CH]1)C(=O)Cl.[CH]1[CH][CH][C]([CH]1)C(=O)Cl.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B13445381.png)
![2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoic acid](/img/structure/B13445382.png)
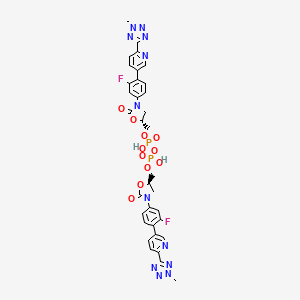
![tert-butyl N-[(2R)-2-hydroxy-2-(3-phenylmethoxyphenyl)ethyl]-N-methylcarbamate](/img/structure/B13445388.png)
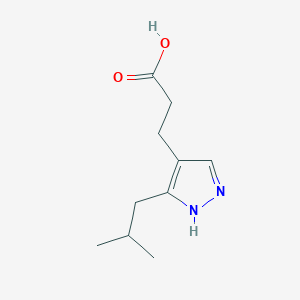
![methyl 4-[(1R,2R)-1,2-diamino-2-(4-methoxycarbonylphenyl)ethyl]benzoate;dihydrochloride](/img/structure/B13445402.png)

amino]propyl]-2-methoxybenzenesulfonamide](/img/structure/B13445416.png)
